An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
Abstract
This technical guide provides a comprehensive analysis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, a halogenated heterocyclic compound of significant interest to medicinal chemistry and materials science. This document delineates its fundamental physicochemical properties, spectroscopic profile, and its role as a versatile synthetic intermediate. A proposed, robust synthetic protocol and detailed analytical methodologies are presented to support researchers in its synthesis and characterization. Furthermore, this guide includes critical safety and handling information to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their discovery and development pipelines.
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, featuring a fused benzene and imidazole ring, allows for versatile interactions with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal chelation.[3] The therapeutic potential of benzimidazole derivatives is vast, with established applications including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][4]
The strategic introduction of halogen atoms onto the benzimidazole core is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacological profile. Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, with its distinct tri-halogenation pattern, represents a valuable building block for creating novel chemical entities with potentially enhanced or unique biological activities.[3] This guide serves as a foundational resource for understanding and utilizing this specific compound.
Compound Identification and Core Physicochemical Properties
Accurate identification and a clear understanding of core properties are paramount for any experimental work. The fundamental identifiers and known properties of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole are summarized below.
Table 1: Chemical Identifiers for 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,6-dibromo-2-chloro-1H-benzimidazole | [] |
| Synonyms | 5,6-Dibromo-2-chloro-1H-benzo[d]imidazole | [6] |
| CAS Number | 142356-67-0 | [][6][7] |
| Molecular Formula | C₇H₃Br₂ClN₂ | [][7] |
| Molecular Weight | 310.39 g/mol | [] |
| InChI Key | ZKYRZYZWRSJKNP-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl |[] |
Table 2: Physicochemical Property Summary
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | Reported as a powder. | [7] |
| Purity | Commercially available at ≥97%. | [7] |
| Melting Point | Data not readily available in surveyed literature. Expected to be high due to the rigid, planar structure and strong intermolecular forces. | |
| Solubility | Expected to have low solubility in water but be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and other alcohols. | Based on the properties of similar benzimidazole structures.[3] |
| Storage | Store at room temperature in a tightly sealed container. |[7] |
Proposed Synthetic Pathway and Experimental Protocol
While specific literature detailing the synthesis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is sparse, a reliable synthetic route can be proposed based on well-established benzimidazole chemistry.[8] The most logical approach involves the cyclization of a substituted o-phenylenediamine precursor. A common method for installing a 2-chloro substituent is via the halogenation of a corresponding benzimidazol-2-one intermediate.[3]
Rationale for Synthetic Strategy
The chosen two-step strategy provides a high-yielding and versatile route.
-
Step 1: Cyclization. The reaction of 4,5-dibromo-o-phenylenediamine with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene is a standard method for forming the benzimidazol-2-one ring system. This reaction is typically clean and efficient.
-
Step 2: Chlorination. The resulting 5,6-dibromobenzimidazol-2-one can then be converted to the 2-chloro derivative using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common and effective way to introduce a reactive chlorine atom at the 2-position, making the product a valuable intermediate for further functionalization.
Caption: Proposed two-step synthesis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole.
Detailed Experimental Protocol
Step 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one
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To a solution of 4,5-dibromo-o-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
-
In a round-bottom flask equipped with a reflux condenser, add the 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) from Step 1.
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel to obtain the pure final product.
Analytical Characterization and Spectroscopic Profile
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A multi-technique approach is recommended.
Caption: Recommended workflow for the analytical characterization of the final product.
Chromatographic and Mass Spectrometric Analysis
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for a quick assessment of purity. A mobile phase of ethyl acetate/hexane is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative determination of the final product's purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₃Br₂ClN₂) by providing a highly accurate mass measurement. The isotopic pattern will be characteristic due to the presence of two bromine atoms and one chlorine atom.
Spectroscopic Profile (Expected)
While experimental spectra for this specific molecule are not published, its profile can be reliably predicted based on extensive data from similar benzimidazole derivatives.[9][10][11]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple.
-
Aromatic Region: Two singlets are predicted in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The symmetrical substitution pattern simplifies the spectrum.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring. Its chemical shift can be highly variable (δ 10-13 ppm) and may not be observed if deuterium exchange occurs with a protic solvent like DMSO-d₆.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex but highly informative for structural confirmation.
-
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The carbons bearing bromine atoms (C5, C6) will appear in the approximate range of δ 110-125 ppm. The carbons attached to protons (C4, C7) and the bridgehead carbons will also have distinct signals.
-
Imidazole Carbons: The C2 carbon, bonded to chlorine and two nitrogen atoms, is expected to be significantly downfield (typically δ 140-155 ppm). The bridgehead carbons (C3a, C7a) will also be in the aromatic region.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond of the imidazole ring.
-
C=N Stretch: An absorption band around 1580-1650 cm⁻¹ corresponds to the C=N stretching vibration within the imidazole ring.[12]
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
C-Br / C-Cl Stretch: Absorptions for these bonds are found in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is not universally available, data from structurally similar compounds, such as 2-chloro-1H-benzimidazole and 5-bromo-2-chloro-1H-benzimidazole, provide a strong basis for hazard assessment.[13]
Table 3: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Statement Code | Statement Text | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [13] |
| Hazard | H319 | Causes serious eye irritation. | [13] |
| Hazard | H335 | May cause respiratory irritation. | [13] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Precaution | P280 | Wear protective gloves/eye protection/face protection. | [13] |
| Precaution | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precaution | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][14]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion and Future Outlook
5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is a strategically halogenated building block with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its known physicochemical properties, a robust proposed synthetic route, and a comprehensive workflow for its analytical characterization. The reactivity of the 2-chloro position makes it an ideal starting point for introducing a wide variety of substituents via nucleophilic substitution, enabling the rapid generation of diverse chemical libraries. Given the broad spectrum of biological activities associated with the benzimidazole scaffold, this compound serves as a valuable platform for developing novel therapeutic agents.
References
Sources
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- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 142356-67-0|5,6-Dibromo-2-chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 7. 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, CasNo.142356-67-0 BOC Sciences United States [bocscichem.lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
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- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
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